(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid
Overview
Description
(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid, also known as CPI-613, is a novel anticancer drug that has gained attention in recent years. It is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
Scientific Research Applications
- Anti-inflammatory Agents : Researchers have explored the anti-inflammatory potential of this compound due to its structural resemblance to nonsteroidal anti-inflammatory drugs (NSAIDs). It may inhibit pro-inflammatory enzymes, making it a candidate for drug development .
- Anticancer Properties : Investigations suggest that this compound could exhibit anticancer effects by interfering with cellular processes. Further studies are needed to validate its potential as a cancer therapeutic .
- Organic Semiconductors : The π-conjugated structure of this compound makes it interesting for organic electronics. It could serve as a building block for organic field-effect transistors (OFETs) or organic photovoltaic devices .
- Photoluminescent Materials : Its optical properties, such as fluorescence, make it valuable for designing luminescent materials used in displays, sensors, and optoelectronic devices .
- Metal Chelators : The carboxylic acid group in this compound can coordinate with metal ions. Researchers have explored its potential as a metal chelator for applications in metal detoxification or targeted drug delivery .
- Single-Crystal X-ray Analysis : Crystallographers have used this compound to determine its crystal structure. Such studies contribute to our understanding of molecular packing, intermolecular interactions, and crystal symmetry .
- Prodrug Design : The hydrophobic nature of this compound could be advantageous for prodrug design. By modifying its structure, researchers may enhance its solubility and bioavailability .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Coordination Chemistry and Metal Complexes
Crystallography and Structural Studies
Pharmaceutical Formulation and Solubility Enhancement
Patent Applications
properties
IUPAC Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-15-12-8-4-5-9-13(12)16(20)18(15)23-14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNSISBVCBBKDX-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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